4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of an aminoethylamino group and a nitro group attached to a benzoic acid core. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride typically involves the nitration of benzoic acid followed by the introduction of the aminoethylamino group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitrobenzoic acid is then subjected to a reductive amination reaction with ethylenediamine to introduce the aminoethylamino group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as alkyl halides, in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(2-Aminoethylamino)-3-aminobenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride is utilized in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe for biochemical assays.
Industry: Used in the production of dyes and pigments due to its aromatic structure.
Mechanism of Action
The mechanism of action of 4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride involves its interaction with specific molecular targets. The aminoethylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-nitrobenzoic acid: Lacks the aminoethylamino group, making it less versatile in chemical reactions.
2-Aminoethylbenzoic acid: Lacks the nitro group, affecting its reactivity and applications.
Uniqueness
4-[(2-Aminoethyl)amino]-3-nitrobenzoicacidhydrochloride is unique due to the presence of both the aminoethylamino and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-(2-aminoethylamino)-3-nitrobenzoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-3-4-11-7-2-1-6(9(13)14)5-8(7)12(15)16;/h1-2,5,11H,3-4,10H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIARYCZXQGYNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])NCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.